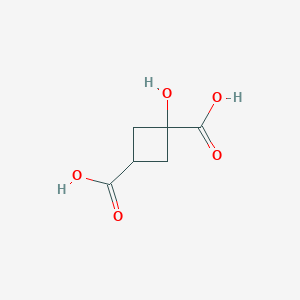

![molecular formula C22H21N3O2 B2915055 10-甲基-3-丙基-2-(对甲苯基)嘧啶并[4,5-b]喹啉-4,5(3H,10H)-二酮 CAS No. 883961-14-6](/img/structure/B2915055.png)

10-甲基-3-丙基-2-(对甲苯基)嘧啶并[4,5-b]喹啉-4,5(3H,10H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

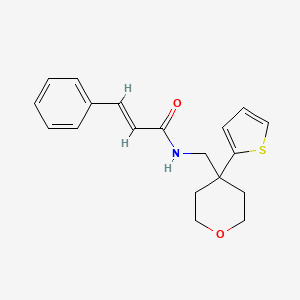

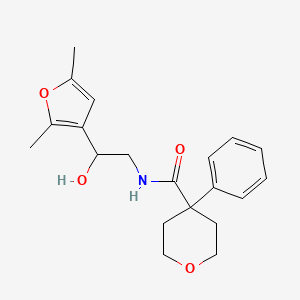

The compound “10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to the class of pyrimido[4,5-b]quinolines . These compounds are important in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde . This transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines involves a fused ring system of pyrimidine and quinoline . The use of commercially available anilines allows the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This one-pot multi-component synthesis is notable for chemists due to the preparation of the target product in one step without the production of side products .科学研究应用

合成及其衍生物

10-甲基-3-丙基-2-(对甲苯基)嘧啶并[4,5-b]喹啉-4,5(3H,10H)-二酮参与各种衍生物的合成。例如,吡唑并[4,3-f]嘧啶并[4,5-b]喹啉-8,10-二酮衍生物的合成已通过一步缩合过程实现(Damavandi & Sandaroos, 2012)。此外,在相关衍生物中观察到复杂的结晶包合物,影响氧化还原反应中共轭键的长度(Kawai, Kunitomo, & Ohno, 1996)。

化学反应和性质

该化合物在胺氧化为羰基化合物中起作用,展示了一种在化学合成中很重要的自循环机制(Yoneda, Sakuma, Kadokawa, & Koshiro, 1979)。此外,已制备出该化合物的衍生物,展示了其形成各种复杂结构的多功能性(Stanforth, 2005)。

生物和环境应用

在生物和环境应用方面,已合成 10-甲基-3-丙基-2-(对甲苯基)嘧啶并[4,5-b]喹啉-4,5(3H,10H)-二酮的衍生物,用于潜在的生物筛选(Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018)。此外,这些衍生物已显示出抑制低碳钢腐蚀的有效性,表明在材料科学中具有潜在应用(Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016)。

抗病毒特性

在医学研究中,该化合物的衍生物已显示出作为大流行性甲型流感 (H1N1) 病毒生长的抑制剂的潜力,为抗病毒药物开发做出了重大贡献(Paulpandi, Thangam, Kavithaa, Sumathi, Sankaran, Mohan, Gunasekaran, & Kannan, 2013)。

未来方向

属性

IUPAC Name |

10-methyl-2-(4-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-4-13-25-20(15-11-9-14(2)10-12-15)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)3/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERWKYWVUBJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)

![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)

![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)